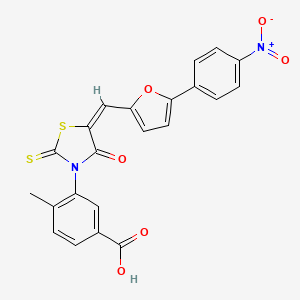

(E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

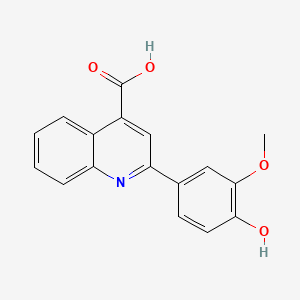

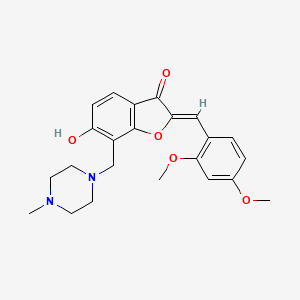

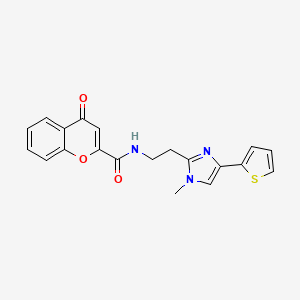

- The compound is a heterocyclic molecule with a benzene ring and a furan ring.

- It contains a nitro group and a thiazolidinone ring.

- The IUPAC name is (E)-4-(3-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid .

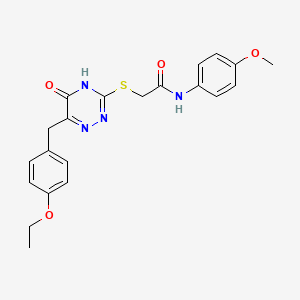

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials to form the desired structure.

- Detailed synthetic pathways and conditions would require further research.

Molecular Structure Analysis

- The molecular formula is C28H18N2O6 .

- The compound consists of a furan ring, a benzene ring, and a thiazolidinone ring.

- The nitro group contributes to its overall structure.

Chemical Reactions Analysis

- Further research is needed to explore specific chemical reactions involving this compound.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Solubility : Requires further investigation.

- Stability : Stable under specific conditions.

- Purity : Typically 98% pure.

Aplicaciones Científicas De Investigación

Anticancer and Antiproliferative Effects

Researchers have synthesized novel thioxothiazolidin-4-one derivatives, including structures related to the specified compound, to investigate their potential anticancer and antiangiogenic effects. These compounds have demonstrated significant efficacy in inhibiting tumor growth and angiogenesis in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Further studies on related compounds revealed their moderate to strong antiproliferative activity against human leukemia cell lines, emphasizing the importance of the thiazolidinone framework in cancer treatment (Chandrappa et al., 2009).

Antimicrobial Activity

The synthesis of new organotin(IV) carboxylates derived from Schiff bases, closely related to the compound of interest, has shown promising antimicrobial activities against a variety of pathogenic fungi and bacteria. These findings highlight the potential of these compounds in developing new antimicrobial agents (Dias et al., 2015).

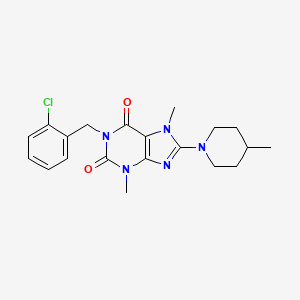

Hypoglycemic Activity

In the realm of metabolic disorders, benzothiazole derivatives structurally akin to the specified compound have been explored for their potential antidiabetic effects. These derivatives have been shown to enhance glucose uptake in cell models, suggesting a role in managing hyperglycemia and providing a foundation for further antidiabetic drug development (Meltzer-Mats et al., 2013).

Anti-Leishmanial Activity

Research on nitroaromatic compounds, including those structurally related to the target molecule, has demonstrated significant anti-leishmanial activity. These studies suggest that the electroactive nitro group plays a crucial role in the biological activity against Leishmania infantum, a pathogen responsible for leishmaniasis (Dias et al., 2015).

Safety And Hazards

- The compound should be handled with care due to its potential toxicity.

- It may pose risks to health and the environment.

- Refer to safety data sheets for specific precautions.

Direcciones Futuras

- Investigate its potential applications in drug development, materials science, or other fields.

- Explore its reactivity and interactions with other compounds.

Please note that additional research and analysis are necessary to provide a more detailed and comprehensive report. For specific details, consult relevant scientific literature and safety information12345.

Propiedades

IUPAC Name |

4-methyl-3-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O6S2/c1-12-2-3-14(21(26)27)10-17(12)23-20(25)19(32-22(23)31)11-16-8-9-18(30-16)13-4-6-15(7-5-13)24(28)29/h2-11H,1H3,(H,26,27)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMPGAPWBKWXLZ-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)

![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)